molecular formula C15H19Cl2FN2O3 B038938 Fluororaclopride CAS No. 124840-52-4

Fluororaclopride

Cat. No.: B038938
CAS No.: 124840-52-4
M. Wt: 365.2 g/mol
InChI Key: SUMSSRZHRHBCGI-UHFFFAOYSA-N
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Description

Fluororaclopride is a fluorinated derivative of raclopride, a compound known for its use as a radioligand in positron emission tomography (PET) imaging. It is primarily used to study dopamine D2 receptors in the brain. The addition of a fluorine atom enhances its properties, making it a valuable tool in neuroimaging and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluororaclopride involves a two-step process. Initially, [18F]fluoroethyltriflate is prepared by fluoride displacement on the bis triflate of ethylene glycol. This intermediate is then used to alkylate a secondary amine precursor, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesis modules is common in industrial settings to enhance reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions: Fluororaclopride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted under specific conditions.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions:

    Substitution: Reagents like sodium fluoride or potassium fluoride in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reactions and conditions used. For instance, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure.

Scientific Research Applications

Fluororaclopride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.

    Biology: Helps in studying the distribution and density of dopamine D2 receptors in the brain.

    Medicine: Utilized in PET imaging to diagnose and monitor neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Employed in the development of new diagnostic tools and therapeutic agents.

Mechanism of Action

Fluororaclopride exerts its effects by binding to dopamine D2 receptors in the brain. This binding allows for the visualization of these receptors using PET imaging. The fluorine atom enhances the compound’s ability to cross the blood-brain barrier and bind selectively to the target receptors .

Comparison with Similar Compounds

Uniqueness: Fluororaclopride is unique due to its specific binding to dopamine D2 receptors and its enhanced imaging properties due to the presence of the fluorine atom. This makes it a valuable tool in both research and clinical settings.

Properties

CAS No.

124840-52-4

Molecular Formula

C15H19Cl2FN2O3

Molecular Weight

365.2 g/mol

IUPAC Name

3,5-dichloro-N-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide

InChI

InChI=1S/C15H19Cl2FN2O3/c1-23-14-11(17)7-10(16)13(21)12(14)15(22)19-8-9-3-2-5-20(9)6-4-18/h7,9,21H,2-6,8H2,1H3,(H,19,22)

InChI Key

SUMSSRZHRHBCGI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl

Isomeric SMILES

COC1=C(C=C(C(=C1C(=O)NC[C@@H]2CCCN2CCF)O)Cl)Cl

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl

Synonyms

fluororaclopride
S-3,5-dichloro-6-methoxy-N-(1-(2-(F-18)-fluoroethyl)-2-pyrrolidinylmethyl)salicylamide

Origin of Product

United States

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